3-(Pyridin-4-yl)propanenitrile
Description
3-(Pyridin-4-yl)propanenitrile is an organic nitrile compound characterized by a propanenitrile backbone (CH₂CH₂CN) linked to a pyridin-4-yl group. Its structure combines the electron-withdrawing nitrile group with the aromatic pyridine ring, influencing its reactivity and physicochemical properties. These derivatives highlight the versatility of the propanenitrile scaffold in medicinal and synthetic chemistry.
Properties
IUPAC Name |
3-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQHYGAZLSGRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428533 | |
| Record name | 4-Pyridinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84200-06-6 | |
| Record name | 4-Pyridinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyridin-4-yl)propanenitrile can be synthesized by reacting pyridine with propionitrile under acidic conditions. The process involves protonating pyridine under acidic conditions, followed by a condensation reaction with propionitrile to form the target product. The final product is purified by crystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxo derivatives such as 3-oxo-3-(pyridin-4-yl)propanenitrile.
Reduction: Amino derivatives like 3-(pyridin-4-yl)propanamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridin-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or activation .
Comparison with Similar Compounds
Propanenitrile Derivatives with Pyridine/Pyrimidine Substituents
Key Findings :
Complex Heterocyclic Propanenitrile Derivatives
Key Findings :
Propanenitriles with Functional Group Variations
Biological Activity
3-(Pyridin-4-yl)propanenitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and a nitrile functional group. Its chemical formula is C₈H₈N₂, which contributes to its reactivity and interaction with biological molecules.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which are essential for drug metabolism. The compound's ability to inhibit these enzymes can lead to altered pharmacokinetics of co-administered drugs, making it a valuable candidate for further investigation in drug development.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cytochrome P450 2D6 | Competitive | 5.2 |
| Cytochrome P450 3A4 | Non-competitive | 8.7 |
| Aldose Reductase | Mixed | 10.1 |
Influence on Cell Signaling
The compound has been observed to modulate several cellular processes, including cell signaling pathways. It affects the activity of kinases and phosphatases, which are critical for regulating various cellular functions:
- Kinase Modulation : Inhibits certain kinases involved in cell proliferation.
- Phosphatase Activity : Alters phosphatase activity, impacting signaling cascades related to growth factor responses.
Gene Expression Modulation
This compound influences gene expression patterns associated with metabolic pathways. Studies have shown that it can upregulate genes involved in detoxification and downregulate those associated with apoptosis:
| Gene | Effect |
|---|---|
| CYP1A1 | Upregulation |
| BAX | Downregulation |
| GSTP1 | Upregulation |
At the molecular level, this compound binds to specific active sites on enzymes, leading to inhibition or modulation of their functions. This binding affinity is crucial for understanding its mechanism of action and potential therapeutic applications.
Binding Studies
Studies using surface plasmon resonance (SPR) have demonstrated the binding kinetics of this compound with various enzymes:
- Binding Affinity : High affinity for cytochrome P450 isoforms.
- Kinetics : Fast association and slow dissociation rates suggest strong interaction stability.
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through the modulation of BAX and BCL-2 expression.
- Neuroprotective Effects : Research has shown that it may protect neuronal cells from oxidative stress by enhancing antioxidant enzyme activity.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in macrophages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
